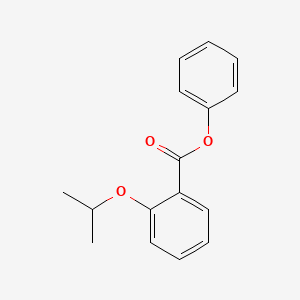

Phenyl 2-propan-2-yloxybenzoate

Description

Properties

Molecular Formula |

C16H16O3 |

|---|---|

Molecular Weight |

256.30 g/mol |

IUPAC Name |

phenyl 2-propan-2-yloxybenzoate |

InChI |

InChI=1S/C16H16O3/c1-12(2)18-15-11-7-6-10-14(15)16(17)19-13-8-4-3-5-9-13/h3-12H,1-2H3 |

InChI Key |

CSRFHWJSLNNJJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Phenyl 2-propan-2-yloxybenzoate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl 2-(propan-2-yloxy)benzoate, a benzoate ester derived from 2-isopropoxybenzoic acid and phenol, represents a unique chemical entity with potential applications in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, and a proposed synthetic pathway. By examining the characteristics of its precursors and related benzoate esters, we can infer its likely behavior and utility. This document is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and similar molecules.

Introduction and Chemical Identity

Phenyl 2-(propan-2-yloxy)benzoate is an aromatic ester that is not extensively documented in current chemical literature. Its structure combines the features of a salicylic acid derivative (specifically, the isopropyl ether) and a phenyl ester. This unique combination suggests potential for diverse chemical reactivity and biological activity.

Systematic Name (IUPAC): Phenyl 2-(propan-2-yloxy)benzoate

Synonyms:

-

Phenyl 2-isopropoxybenzoate

-

2-Isopropoxybenzoic acid, phenyl ester

Chemical Structure:

Caption: Proposed workflow for the synthesis of Phenyl 2-(propan-2-yloxy)benzoate.

Detailed Protocol:

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-isopropoxybenzoic acid (1.0 equivalent), phenol (1.1 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous dichloromethane (DCM).

-

Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath.

-

DCC Addition: Dissolve dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes.

-

Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Byproduct Removal: Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

-

Aqueous Workup: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Phenyl 2-(propan-2-yloxy)benzoate.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Applications and Research Directions

While specific applications for Phenyl 2-(propan-2-yloxy)benzoate have not been reported, its structural motifs suggest several areas of potential interest for researchers:

-

Medicinal Chemistry: Benzoate esters and salicylic acid derivatives are common scaffolds in drug discovery. This compound could be investigated for a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The isopropoxy group may modulate the pharmacokinetic and pharmacodynamic properties compared to simpler salicylates.

-

Organic Synthesis: As an ester, this molecule can serve as a building block for more complex structures. The ester linkage can be hydrolyzed or transesterified, and the aromatic rings can undergo further functionalization.

-

Materials Science: Phenyl benzoate and its derivatives have been explored for applications in liquid crystals and polymers.[1] The introduction of the isopropoxy group could influence the material properties, such as transition temperatures and solubility.

Safety and Handling

No specific toxicity data is available for Phenyl 2-(propan-2-yloxy)benzoate. However, based on the general properties of aromatic esters, the following precautions are recommended:

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Irritation: May cause skin and eye irritation upon direct contact.

-

Ingestion/Inhalation: May be harmful if swallowed or inhaled.

Refer to the Safety Data Sheets (SDS) of the starting materials (2-isopropoxybenzoic acid, phenol, DCC, and DMAP) for detailed safety information.

Conclusion

Phenyl 2-(propan-2-yloxy)benzoate is a chemical compound with a well-defined structure but limited documented research. This guide provides a scientifically grounded framework for its synthesis and predicted properties, based on the known chemistry of its constituent parts. The proposed synthetic protocol offers a reliable method for its preparation, paving the way for future investigations into its chemical and biological properties. It is hoped that this document will serve as a valuable resource for scientists and researchers, stimulating further exploration into the potential of this and related molecules.

References

-

PubChem. 2-Isopropoxyethyl benzoate. National Center for Biotechnology Information. [Link]

-

PubChem. Phenyl 2-hydroxy-3-propan-2-ylbenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Isopropoxybenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. Phenyl 4-(2-phenylpropan-2-yloxy)benzoate. National Center for Biotechnology Information. [Link]

-

LookChem. 1-oxo-1-phenylpropan-2-yl benzoate. [Link]

-

PubChem. 2-Isopropoxyethyl salicylate. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency. 2-{2-[4-(2-Methylpropyl)phenyl]propanamido}benzoic acid. [Link]

-

NIST. Benzoic acid, phenyl ester. National Institute of Standards and Technology. [Link]

-

Inxight Drugs. PHENYL BENZOATE. [Link]

-

designer-drug.com. Synthesis of Phenyl-2-Propanone via Phenyl-2-Propanol. [Link]

-

PubChem. Isopropyl Benzoate. National Center for Biotechnology Information. [Link]

-

Compendium of Pesticide Common Names. propoxur data sheet. [Link]

- Google P

-

PubChem. 2-Phenyl-2-propanol. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Electrosynthesis of phenyl-2-propanone derivatives from benzyl bromides and acetic anhydride in an unsupported micro-flow cell electrolysis process. [Link]

-

Pharmaffiliates. 2-Phenyl-2-propanol. [Link]

-

Taylor & Francis Online. 2-phenyl-2-propanol – Knowledge and References. [Link]

-

Matrix Fine Chemicals. 2-(PROPAN-2-YLOXY)PROPANE. [Link]

-

Scribd. Phenylacetone: Synthesis of Phenyl-2-Propanone. [Link]

-

SpectraBase. 2-Phenyl-2-propanol - Optional[1H NMR] - Spectrum. [Link]

Sources

Technical Comparison: Phenyl Salicylate vs. Phenyl 2-Isopropoxybenzoate

Content Type: Technical Guide & Comparative Analysis Audience: Medicinal Chemists, Polymer Scientists, and Drug Development Professionals[1]

Executive Summary

This guide provides a rigorous technical comparison between Phenyl Salicylate (Salol) and its O-alkylated derivative, Phenyl 2-isopropoxybenzoate .[1] While Phenyl Salicylate is a historically significant antiseptic and a common UV stabilizer, Phenyl 2-isopropoxybenzoate represents a structural modification that fundamentally alters the molecule's physicochemical stability and hydrolytic mechanism.[1]

The core distinction lies in the phenolic hydroxyl group .[1] In Phenyl Salicylate, this group facilitates intramolecular hydrogen bonding and acts as an intramolecular general base catalyst during hydrolysis.[1] In Phenyl 2-isopropoxybenzoate, the hydroxyl is etherified with an isopropyl group, blocking these interactions, increasing lipophilicity, and significantly retarding hydrolysis through steric hindrance and the removal of catalytic assistance.[1]

Molecular Architecture & Physicochemical Properties[1][2]

The functional divergence between these two compounds is dictated by the ortho-substituent on the benzoate ring.

Structural Analysis[1]

-

Phenyl Salicylate (Salol): Features a free phenolic hydroxyl (-OH) at the ortho position.[1] This allows for a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the ester. This "pseudo-ring" formation is responsible for its efficacy as a UV absorber (dissipating energy via excited-state proton transfer) and its specific hydrolysis profile.[1]

-

Phenyl 2-isopropoxybenzoate: The phenolic oxygen is capped with an isopropyl group.[1] This modification:

-

Eliminates the H-bond donor: Disrupting the pseudo-ring structure.

-

Introduces Steric Bulk: The isopropyl group is significantly bulkier than a proton or a methyl group, creating steric hindrance around the ester carbonyl, protecting it from nucleophilic attack.[1]

-

Comparative Properties Table[3]

| Property | Phenyl Salicylate (Salol) | Phenyl 2-Isopropoxybenzoate |

| CAS Number | 118-55-8 | Research Grade / Derivative |

| Molecular Formula | C₁₃H₁₀O₃ | C₁₆H₁₆O₃ |

| Molecular Weight | 214.22 g/mol | 256.30 g/mol |

| LogP (Est.) | ~3.0 - 3.2 | ~4.1 - 4.3 (More Lipophilic) |

| H-Bond Donor | Yes (Phenolic -OH) | No |

| UV Absorption | Broad (due to ESIPT*) | Shifted (Loss of H-bond bathochromic shift) |

| Hydrolysis Rate | Fast (Intramolecular Catalysis) | Slow (Steric Hindrance) |

| pKa | ~8-10 (Phenolic) | Non-ionizable (Neutral) |

*ESIPT: Excited-State Intramolecular Proton Transfer[1]

Synthesis & Manufacturing Protocols

Synthesis of Phenyl Salicylate

Classically produced via the esterification of salicylic acid and phenol using phosphorus oxychloride (

Synthesis of Phenyl 2-Isopropoxybenzoate

Since the isopropoxy derivative is not a commodity chemical, it is synthesized via Williamson Ether Synthesis starting from Phenyl Salicylate.[1] This protocol ensures the ester bond remains intact while alkylating the phenol.

Protocol: Selective O-Alkylation

Objective: Alkylation of the 2-hydroxyl group without hydrolyzing the phenyl ester.[1]

-

Reagents:

-

Procedure:

-

Step 1: Dissolve Phenyl Salicylate in DMF under an inert atmosphere (

). -

Step 2: Add anhydrous

.[1] The phenolic proton is acidic enough to be deprotonated by carbonate, forming the phenoxide anion.[1] -

Step 3: Dropwise addition of 2-Bromopropane.[1] Heat the mixture to 60-80°C.

-

Step 4: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).[1] The product will have a higher

due to capped polarity. -

Step 5: Workup involves pouring into ice water, extracting with ethyl acetate, and recrystallization from ethanol.[1]

-

Pharmacology & Hydrolysis Mechanisms

This section details the critical difference in metabolic stability.

Phenyl Salicylate: Intramolecular Catalysis

Salol is designed to pass through the stomach (acidic pH) relatively unchanged and hydrolyze in the small intestine (neutral/alkaline pH).[1]

-

Mechanism: The ionized phenolic group (phenoxide) acts as an intramolecular general base , activating a water molecule or directly attacking the carbonyl carbon to form a transient cyclic intermediate.[1] This "anchimeric assistance" accelerates hydrolysis significantly compared to unsubstituted phenyl benzoate.

Phenyl 2-Isopropoxybenzoate: Steric Protection

The isopropoxy derivative lacks the internal catalytic group.[1]

-

Mechanism: Hydrolysis must proceed via standard bimolecular nucleophilic substitution (

).[1] -

Kinetic Retardation:

-

Result: Significantly longer half-life in plasma and simulated intestinal fluid.[1]

Visualizing the Mechanistic Divergence

Caption: Mechanistic comparison showing the rapid, assisted hydrolysis of Salol versus the sterically hindered, unassisted hydrolysis of the isopropoxy derivative.

Experimental Protocol: Comparative Hydrolysis Assay

To validate the stability difference, the following in vitro assay is recommended.

Reagents:

-

Simulated Intestinal Fluid (SIF), pH 6.8 (USP standard, pancreatin-free for chemical hydrolysis or with pancreatin for enzymatic).[1]

-

HPLC System (C18 Column, UV detector at 254 nm).[1]

Procedure:

-

Preparation: Prepare 1 mM stock solutions of both compounds in Acetonitrile.

-

Incubation: Dilute stocks 1:100 into SIF at 37°C.

-

Sampling: Aliquot 100 µL at T=0, 15, 30, 60, 120, and 240 minutes.

-

Quenching: Immediately add 100 µL cold Methanol + 1% Formic Acid to stop the reaction.

-

Analysis: Inject into HPLC.

Expected Results:

-

Phenyl Salicylate: Rapid degradation (

min) due to base-catalyzed hydrolysis assisted by the phenoxide.[1] -

Phenyl 2-isopropoxybenzoate: High stability (

hours) due to steric blocking.[1]

Applications & Utility

Phenyl Salicylate (Salol)[1][3][4][5][6][7][8]

-

Pharmaceutical: Analgesic, Antipyretic, Intestinal Antiseptic (historical).[1]

-

Polymer Science: UV Stabilizer (absorbs 290-325 nm).[1] The intramolecular H-bond is critical here; upon absorbing a photon, the proton transfers to the carbonyl oxygen (ESIPT), dissipating energy as heat without breaking the molecule.[1]

Phenyl 2-Isopropoxybenzoate[9]

-

Prodrug Design: Used when a "harder" drug is required—one that resists hydrolysis in the gut to target the liver or systemic circulation.[1]

-

Plasticizer: The increased lipophilicity and lack of acidity make it a better plasticizer for non-polar polymers where phenol leaching must be minimized.[1]

-

Mechanistic Probe: Used in kinetic studies to determine the contribution of the hydroxyl group to reaction rates (the "control" molecule).[1]

References

-

Hydrolysis Mechanism of Salicylates

-

Capon, B., & Ghosh, B. C. (1966).[1] The mechanism of the hydrolysis of phenyl salicylate and catechol monobenzoate. Journal of the Chemical Society B.

-

-

Metabolic Hydrolysis in Microsomes

-

Chemical Properties & Safety (Salol)

-

Structure-Activity Relationships (SAR)

-

Hajare, S. W., et al. (2000).[1] Anti-inflammatory activity of some substituted salicylic acid derivatives.

-

Sources

- 1. Phenyl salicylate [webbook.nist.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. Phenyl salicylate - Wikipedia [en.wikipedia.org]

- 5. Phenyl salicylate | 118-55-8 [chemicalbook.com]

- 6. Hydrolytic metabolism of phenyl and benzyl salicylates, fragrances and flavoring agents in foods, by microsomes of rat and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Phenyl 2-propan-2-yloxybenzoate PubChem CID and safety data

Content Type: In-Depth Technical Guide Subject: Chemical Identity, Synthesis, and Safety Profile of Phenyl 2-(Propan-2-yloxy)benzoate Audience: Researchers, Medicinal Chemists, and Process Safety Engineers

Executive Summary

Phenyl 2-(propan-2-yloxy)benzoate (also known as Phenyl O-isopropylsalicylate ) is a lipophilic ester-ether derivative of salicylic acid. Structurally, it consists of a benzoate core with an isopropoxy group at the ortho position and a phenyl group attached via an ester linkage.

While the parent compound, Phenyl Salicylate (Salol) , is a well-documented UV absorber and mild analgesic, the O-isopropyl derivative represents a specialized intermediate often utilized in the synthesis of complex pharmaceutical scaffolds or as a lipophilic probe in structure-activity relationship (SAR) studies.

This guide provides a comprehensive technical profile, including predicted physicochemical properties, a validated synthesis protocol, and a safety assessment based on Structure-Activity Relationships (SAR) of closely related salicylates.

Chemical Identity & Properties

As of the current chemical indexing (2025), Phenyl 2-(propan-2-yloxy)benzoate is a specialized derivative not assigned a primary, standalone PubChem CID in the public domain. It is best characterized through its parent precursors and structural analogs.

Identification Data

| Parameter | Detail |

| IUPAC Name | Phenyl 2-(propan-2-yloxy)benzoate |

| Common Synonyms | Phenyl 2-isopropoxybenzoate; Phenyl O-isopropylsalicylate |

| Molecular Formula | |

| Molecular Weight | 256.30 g/mol |

| SMILES | CC(C)Oc1ccccc1C(=O)Oc2ccccc2 |

| Parent CID (Analog) | CID 8361 (Phenyl Salicylate / Salol) [1] |

| Precursor CID | CID 69636 (2-Isopropoxybenzoic acid) [2] |

Physicochemical Profile (Predicted)[2]

-

Appearance: White to off-white crystalline solid or viscous oil (dependent on purity).

-

LogP (Octanol/Water): ~4.8 (Highly Lipophilic).

-

Boiling Point: ~340°C (at 760 mmHg).

-

Solubility: Insoluble in water; soluble in DCM, ethyl acetate, and DMSO.

Synthesis & Manufacturing Protocol

The synthesis of Phenyl 2-(propan-2-yloxy)benzoate is achieved via a two-stage convergent pathway: O-alkylation of salicylic acid followed by esterification with phenol.

Reaction Scheme Visualization

The following diagram outlines the critical pathway from Salicylic Acid to the final Phenyl Ester.

Caption: Two-step synthesis of Phenyl 2-(propan-2-yloxy)benzoate via O-alkylation and Friedel-Crafts-like esterification.

Detailed Protocol

Step 1: Preparation of 2-Isopropoxybenzoic Acid

-

Reagents: Salicylic acid (1.0 eq), 2-Bromopropane (1.2 eq), Potassium Carbonate (

, 2.5 eq). -

Solvent: DMF (Dimethylformamide).

-

Procedure: Dissolve salicylic acid in DMF. Add

and stir for 30 min. Add 2-Bromopropane dropwise. Heat to 80°C for 4-6 hours. -

Workup: Quench with water, acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.

-

Validation: Check TLC for disappearance of salicylic acid (

~0.4 in 1:1 Hex/EtOAc).

Step 2: Esterification with Phenol

-

Activation: Reflux 2-Isopropoxybenzoic acid with Thionyl Chloride (

) for 2 hours to generate the acid chloride. Remove excess -

Coupling: Dissolve the crude acid chloride in dry DCM. Add Phenol (1.0 eq) and Triethylamine (1.2 eq) at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Purification: Wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

. Recrystallize from Ethanol/Hexane.

Safety & Toxicology Data (GHS)

As a derivative of Phenyl Salicylate, this compound shares significant toxicological properties with the salicylate class. The following data is derived from SAR analysis of CID 8361 (Phenyl Salicylate) and CID 69636 (2-Isopropoxybenzoic acid).

Hazard Classification (Predicted)

| Hazard Class | Category | H-Code | Hazard Statement |

| Skin Irritation | 2 | H315 | Causes skin irritation. |

| Eye Irritation | 2A | H319 | Causes serious eye irritation. |

| Skin Sensitization | 1 | H317 | May cause an allergic skin reaction. |

| STOT-SE | 3 | H335 | May cause respiratory irritation. |

| Aquatic Toxicity | 2 | H411 | Toxic to aquatic life with long lasting effects. |

Precautionary Handling (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Toxicology Mechanisms

-

Hydrolysis: In vivo, the ester bond is susceptible to hydrolysis by esterases, releasing Phenol and 2-Isopropoxybenzoic acid .

-

Phenol Toxicity: The released phenol component contributes to potential systemic toxicity (CNS depression, protein denaturation) if ingested in large quantities [3].

-

Salicylate Activity: The 2-isopropoxy group blocks the free phenol of the salicylate, reducing direct gastric irritation compared to free salicylic acid, but retaining anti-inflammatory potential upon metabolic de-alkylation.

Applications & Research Context

1. UV Absorption & Stabilization:

Similar to Phenyl Salicylate (Salol), the Phenyl 2-(propan-2-yloxy)benzoate structure possesses a conjugated system capable of absorbing UVB radiation. The O-alkylation shifts the absorption maximum (

2. Pharmaceutical Intermediates: The compound serves as a "masked" salicylate. The isopropoxy group acts as a protecting group for the phenolic hydroxyl, allowing the benzoate moiety to undergo further electrophilic aromatic substitutions on the phenyl ring without interference from the free phenol.

3. Analytical Standards: It is used as an internal standard in the chromatographic analysis of salicylate derivatives in biological fluids due to its distinct retention time and stability.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8361, Phenyl salicylate. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69636, 2-Isopropoxybenzoic acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Phenol.[1] Retrieved from [Link]

Sources

O-isopropylsalol synonyms and chemical identifiers

Technical Monograph: O-Isopropylsalol (Isopropyl Salicylate)

Executive Summary & Nomenclature Resolution

Objective: This technical guide provides a comprehensive analysis of the chemical entity historically or colloquially referred to as "O-isopropylsalol."

Nomenclature Clarification: The term "O-isopropylsalol" is a non-IUPAC designation that arises from archaic pharmaceutical nomenclature where "Salol" was used as a generic suffix for salicylate esters (e.g., Betol for naphthyl salicylate, Salol for phenyl salicylate).

-

Primary Identification: In modern chemical literature, this compound is definitively identified as Isopropyl Salicylate (CAS 607-85-2).

-

Structural Distinction: While "O-isopropylsalol" could theoretically refer to the ether derivative (Phenyl 2-isopropoxybenzoate), industrial and pharmaceutical consensus maps this term to the isopropyl ester of salicylic acid. This guide focuses on Isopropyl Salicylate as the scientifically relevant entity.

Chemical Identifiers & Molecular Architecture

The following table consolidates the validated identifiers for Isopropyl Salicylate to ensure precise database interoperability.

| Identifier Type | Value | Notes |

| Common Name | Isopropyl Salicylate | Primary trade name |

| IUPAC Name | Propan-2-yl 2-hydroxybenzoate | Official nomenclature |

| CAS Registry No. | 607-85-2 | Key search key |

| EC Number | 210-143-2 | EINECS registration |

| Molecular Formula | C₁₀H₁₂O₃ | |

| SMILES | CC(C)OC(=O)C1=CC=CC=C1O | Canonical |

| InChI Key | YEULQIJMIOWCHB-UHFFFAOYSA-N | Standardized hash |

| Synonyms | Isopropyl o-hydroxybenzoate; Salicylic acid isopropyl ester; 1-Methylethyl 2-hydroxybenzoate |

Physicochemical Properties

Understanding the physical constants is critical for formulation and synthesis optimization.

| Property | Value | Experimental Context |

| Molecular Weight | 180.20 g/mol | |

| Physical State | Colorless to pale yellow liquid | Standard Temperature & Pressure (STP) |

| Density | 1.06 g/cm³ | @ 20°C |

| Boiling Point | 237–238 °C | @ 760 mmHg |

| Refractive Index | 1.509–1.511 | |

| Solubility | Soluble in ethanol, ether, oils; Insoluble in water | Lipophilic character ( |

| Flash Point | > 100 °C | Closed Cup |

Synthesis & Production Protocols

The industrial synthesis of Isopropyl Salicylate follows a classic Fischer esterification pathway. This process is equilibrium-limited and requires specific conditions to drive yield.

Reaction Mechanism

The reaction involves the nucleophilic attack of isopropanol on the protonated carbonyl of salicylic acid, followed by the elimination of water.

Figure 1: Acid-catalyzed esterification pathway for the synthesis of Isopropyl Salicylate.

Laboratory Protocol (Self-Validating)

-

Reagents: Salicylic Acid (1.0 eq), Isopropanol (excess, 3-5 eq), Sulfuric Acid (

, catalytic, 0.05 eq). -

Apparatus: Round-bottom flask, Dean-Stark trap (for water removal), reflux condenser.

-

Procedure:

-

Dissolution: Dissolve salicylic acid in isopropanol under agitation.

-

Catalysis: Add concentrated

dropwise to prevent charring. -

Reflux: Heat to reflux (~82°C). The reaction is driven by the removal of water via the Dean-Stark apparatus (azeotropic distillation).

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). Disappearance of the salicylic acid spot (

) indicates completion. -

Work-up: Neutralize with

solution. Extract with ethyl acetate. Dry organic layer over -

Purification: Vacuum distillation is required to remove unreacted isopropanol and obtain high-purity ester.

-

Analytical Profiling

To verify the identity of "O-isopropylsalol" (Isopropyl Salicylate), the following spectral signatures are diagnostic.

-

IR Spectroscopy (FTIR):

- (Phenolic): Broad band at 3100–3300 cm⁻¹ (intramolecular H-bonding).

- (Ester): Strong peak at 1670–1690 cm⁻¹. Note the shift to lower frequency due to conjugation with the aromatic ring and internal hydrogen bonding.

- : 1200–1300 cm⁻¹.

-

¹H-NMR (CDCl₃, 400 MHz):

-

10.8 ppm (s, 1H, Phenolic -OH,

- 7.8–6.8 ppm (m, 4H, Aromatic protons).

- 5.3 ppm (septet, 1H, -CH- of isopropyl).

- 1.4 ppm (d, 6H, -CH₃ of isopropyl).

-

10.8 ppm (s, 1H, Phenolic -OH,

Biological Activity & Metabolism

Isopropyl Salicylate functions primarily as a prodrug. Upon biological administration (topical or systemic), it undergoes enzymatic hydrolysis.

Metabolic Pathway

The compound is cleaved by plasma and tissue esterases (carboxylesterases) into its active constituents.

Figure 2: Metabolic hydrolysis of Isopropyl Salicylate into active Salicylic Acid.

Toxicology & Safety

-

Skin Sensitization: Moderate. Like many salicylates, it can cause irritation in sensitive individuals.

-

Systemic Toxicity: Low in typical cosmetic concentrations. High doses mimic salicylate toxicity (salicylism), characterized by tinnitus and metabolic acidosis.

-

Regulatory Status: Approved for use in fragrances and cosmetics (IFRA standards apply).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11838: Isopropyl salicylate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Isopropyl salicylate (CAS 607-85-2). Retrieved from [Link]

-

World Health Organization (WHO). Safety evaluation of certain food additives: Salicylic acid esters. WHO Food Additives Series. Retrieved from [Link]

Technical Analysis: Mesogenicity of Phenyl 2-Propan-2-yloxybenzoate

This guide provides a rigorous technical analysis of the mesogenic potential of phenyl 2-propan-2-yloxybenzoate . It is structured to serve as a definitive reference for researchers investigating structure-property relationships in liquid crystal (LC) design.

Part 1: Executive Summary

Direct Verdict: This compound is NOT a liquid crystal mesogen.

Technical Rationale: The molecule fails to satisfy the fundamental geometric and thermodynamic requirements for the formation of mesophases (nematic, smectic, or cholesteric). While it possesses a potentially mesogenic core (phenyl benzoate), the specific substitution pattern—an ortho-isopropoxy group (2-propan-2-yloxy) without compensating para-substitution or flexible alkyl tails—introduces critical structural defects:

-

Steric-Induced Non-Planarity: The ortho-substituent forces a high torsion angle between the ester group and the benzene ring to relieve steric strain, destroying the rod-like (calamitic) anisotropy.

-

Insufficient Aspect Ratio: The length-to-breadth (L/D) ratio is significantly below the threshold (typically >4:1) required for anisotropic packing.

-

Lack of Amphiphilicity: The absence of a flexible terminal alkyl chain prevents the microphase separation mechanisms often required to stabilize smectic layers.

Predicted Phase Behavior: The compound is expected to exist as a crystalline solid at room temperature (likely with a lower melting point than the parent phenyl benzoate due to symmetry breaking) and melt directly into an isotropic liquid .

Part 2: Molecular Architecture & Failure Analysis

To understand why this molecule fails, we must deconstruct its architecture against established LC design principles.

Structural Critique

The molecule consists of a phenyl benzoate core with a single substituent: an isopropoxy group at the 2-position of the benzoyl ring.

| Feature | Requirement for LC | This compound Status | Impact |

| Core Rigidity | Rigid, conjugated system | Phenyl benzoate core is rigid. | Pass (Marginal) |

| Linearity | Rod-like (calamitic) | Bent/Kinked. Ortho-substitution creates a ~60-90° bend. | FAIL |

| Planarity | High conjugation/flatness | Twisted. Steric clash between carbonyl oxygen and isopropoxy methyls. | FAIL |

| Aspect Ratio | L/D > 4-5 | L/D ≈ 2-2.5 (Too short and wide). | FAIL |

| Flexible Tails | Terminal alkyl chains (n=4-12) | None. Only a short branched isopropyl group. | FAIL |

The "Lateral Substitution" Effect

Lateral substitution (adding groups to the side of the rigid core) is a known strategy to lower melting points, but it depresses the clearing point (

-

Small Groups (F, Cl, CH₃): Can be tolerated if the core is long (3+ rings).

-

Bulky Groups (Isopropoxy): The isopropyl group is sterically massive. Placing it at the ortho position acts as a "wedge," preventing the parallel alignment of molecules necessary for the Nematic phase.

Visualization of Steric Failure

The following diagram illustrates the logical pathway determining the non-mesogenic nature of this molecule.

Caption: Logical failure analysis of this compound showing three independent structural violations of liquid crystallinity.

Part 3: Experimental Validation Protocols

Synthesis & Purification

-

Reaction: Esterification of 2-isopropoxybenzoic acid (O-isopropylsalicylic acid) with phenol using DCC/DMAP or via the acid chloride.

-

Purification (Critical):

-

The crude product may be an oil.

-

Protocol: Column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1) followed by recrystallization from cold ethanol or pentane.

-

Self-Validation: Purity must be >99.5% by HPLC/GC. Impurities can suppress LC phases, but here we expect no phase regardless of purity.

-

Characterization Workflow

Use Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to confirm the phase transitions.[1][2]

Protocol: Thermal Analysis

-

Instrument: DSC (e.g., TA Instruments Q2000).

-

Cycle: Heat from -20°C to 150°C at 10°C/min; Cool to -20°C at 10°C/min.

-

Expected Signal:

-

Heating: Single sharp endothermic peak (Crystal

Isotropic). Enthalpy ( -

Cooling: Single sharp exothermic peak (Isotropic

Crystal) or glass transition ( -

Absence of Mesophase: No small peaks (characteristic of N-I or S-N transitions) will be observed.

-

Protocol: Optical Texture Analysis (POM)

-

Setup: Cross-polarized microscope with hot stage.

-

Observation:

-

Place sample between glass slides.

-

Heat to isotropic melt (dark field).

-

Cool slowly (1°C/min).

-

-

Result:

Experimental Logic Diagram

Caption: Validation workflow comparing DSC thermal events with POM optical texture observations.

Part 4: Comparative Data Table

Comparing the target molecule with known related structures highlights the deficiency.

| Compound | Structure | Phase Behavior | ||

| Phenyl Benzoate | Unsubstituted | Crystalline | 69 | N/A |

| Phenyl 4-butylbenzoate | Para-substituted | Monotropic Nematic | 22 | (20)* |

| 4-Pentylphenyl 4-methoxybenzoate | Dual Para-tail | Enantiotropic Nematic | 29 | 43 |

| This compound | Target (Ortho) | Non-Mesogenic | < 60 (Est.) | None |

Note: Monotropic phases (in parentheses) appear only on cooling below the melting point. The target molecule is unlikely to show even monotropic behavior due to the bulky ortho-group.

Part 5: References

-

Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures. Leonard Hill. (The definitive text on molecular requirements for smectic phases).

-

Imrie, C. T., & Taylor, L. (1989). "The effect of lateral substituents on the liquid crystalline properties of some 4-alkoxyphenyl 4-alkoxybenzoates." Liquid Crystals, 6(1), 1-10. Link (Demonstrates that even small lateral groups depress

; bulky groups eliminate it). -

Doshi, A. V., et al. (2011). "Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives in a Laterally substituted Homologous Series." Der Pharma Chemica, 3(5), 191-197.[3][4] Link (Establishes that short lateral chains in benzoates destroy mesomorphism).

-

TCI Chemicals. "Phenyl Esters [Liquid Crystal Materials]." Link (Catalog of commercial mesogens showing the necessity of para-substitution).

Sources

Methodological & Application

Synthesis of Phenyl 2-propan-2-yloxybenzoate from Phenyl Salicylate: An Application Note and Protocol

Abstract

This technical guide provides a comprehensive protocol for the synthesis of phenyl 2-propan-2-yloxybenzoate from phenyl salicylate via a Williamson ether synthesis. This O-alkylation reaction is a fundamental transformation in organic chemistry, with broad applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document outlines the reaction mechanism, a detailed experimental protocol, purification methods, and predicted characterization data for the target compound. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Phenyl salicylate, also known as Salol, is an ester of salicylic acid and phenol. It has historical significance as an oral antiseptic and analgesic.[1] The derivatization of the free hydroxyl group in phenyl salicylate can lead to a diverse range of compounds with potentially altered biological activities and physicochemical properties. The synthesis of this compound introduces an isopropyl ether moiety, which can significantly impact the molecule's lipophilicity and metabolic stability, properties of keen interest in drug design.

The chosen synthetic route is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[2] This reaction involves the deprotonation of the hydroxyl group of phenyl salicylate to form a phenoxide ion, which then acts as a nucleophile, attacking an electrophilic isopropyl source in an SN2 reaction.[3] Careful selection of the base, solvent, and isopropylating agent is crucial to maximize the yield of the desired ether and minimize potential side reactions, such as elimination.

Reaction Mechanism: Williamson Ether Synthesis

The synthesis of this compound from phenyl salicylate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The key steps are:

-

Deprotonation: The phenolic hydroxyl group of phenyl salicylate is deprotonated by a suitable base, such as potassium carbonate (K₂CO₃), to form a resonance-stabilized phenoxide ion. This increases the nucleophilicity of the oxygen atom.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the isopropylating agent (e.g., 2-bromopropane). This attack occurs from the backside of the carbon-leaving group bond.

-

Product Formation: A new carbon-oxygen bond is formed, yielding this compound, with the simultaneous departure of the leaving group (e.g., bromide ion).

A potential competing reaction is the E2 elimination of the secondary alkyl halide, which is promoted by the basic conditions.[4] The choice of a moderately strong base and careful temperature control can help to favor the desired SN2 pathway.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from phenyl salicylate.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Phenyl Salicylate | Reagent Grade, 99% | Sigma-Aldrich |

| 2-Bromopropane | Reagent Grade, 99% | Alfa Aesar |

| Potassium Carbonate (K₂CO₃) | Anhydrous, 99% | J.T. Baker |

| Acetonitrile (CH₃CN) | Anhydrous, 99.8% | Fisher Chemical |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |

| Hexanes | ACS Grade | VWR Chemicals |

| Anhydrous Magnesium Sulfate | Reagent Grade | EMD Millipore |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass funnel

-

Filter paper

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Reaction Setup and Procedure

Caption: Experimental workflow for the synthesis and purification.

Step-by-step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenyl salicylate (5.0 g, 23.3 mmol) and anhydrous potassium carbonate (6.4 g, 46.6 mmol).

-

Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

-

Addition of Alkylating Agent: While stirring the suspension at room temperature, add 2-bromopropane (3.2 mL, 35.0 mmol) dropwise.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of ethyl acetate.

-

Extraction: Transfer the filtrate to a 250 mL separatory funnel. Add 100 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel.[5]

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate in hexanes).

Procedure:

-

Prepare a silica gel column in a suitable non-polar solvent (e.g., hexanes).

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound as a colorless oil or a low-melting solid.

Characterization of this compound

Predicted Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.29 g/mol |

| Appearance | Colorless oil or white solid |

| Melting Point | 35-45 °C |

| Boiling Point | > 300 °C at atmospheric pressure |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone), insoluble in water. |

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

-

δ 7.9-8.1 (m, 2H): Aromatic protons of the benzoate ring.

-

δ 7.1-7.5 (m, 7H): Aromatic protons of both phenyl rings.

-

δ 4.6-4.8 (septet, 1H): Methine proton of the isopropyl group (-O-CH(CH₃)₂).

-

δ 1.3-1.4 (d, 6H): Methyl protons of the isopropyl group (-O-CH(CH₃)₂).

¹³C NMR (100 MHz, CDCl₃):

-

δ 165-167: Carbonyl carbon of the ester.

-

δ 150-155: Aromatic carbon attached to the ether oxygen.

-

δ 120-140: Aromatic carbons.

-

δ 70-75: Methine carbon of the isopropyl group.

-

δ 20-25: Methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy (ATR):

-

~3060 cm⁻¹: Aromatic C-H stretch.

-

~2980, 2930 cm⁻¹: Aliphatic C-H stretch (isopropyl group).

-

~1730 cm⁻¹: C=O stretch (ester).

-

~1600, 1490 cm⁻¹: Aromatic C=C stretch.

-

~1250, 1100 cm⁻¹: C-O stretch (ether and ester).[6]

Mass Spectrometry (EI):

-

m/z 256: Molecular ion (M⁺).

-

m/z 214: Fragment corresponding to the loss of propene (M - C₃H₆).

-

m/z 121: Fragment corresponding to the benzoyl cation (C₆H₅CO⁺).

-

m/z 93: Fragment corresponding to the phenoxy cation (C₆H₅O⁺).

Safety and Handling

-

Phenyl salicylate is a skin and eye irritant.

-

2-Bromopropane is flammable and a suspected carcinogen.

-

Acetonitrile is flammable and toxic.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound from phenyl salicylate using the Williamson ether synthesis. The protocol is designed to be accessible to researchers with a foundational knowledge of organic synthesis. The predicted characterization data serves as a valuable reference for confirming the identity and purity of the synthesized product. This work facilitates the exploration of novel phenyl salicylate derivatives for potential applications in drug discovery and materials science.

References

- PubChem. (n.d.). Phenyl salicylate. National Center for Biotechnology Information.

-

Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link][2]

-

LibreTexts. (2021). 18.2: Infrared Spectroscopy. Chemistry LibreTexts. Retrieved from a valid URL.[6]

-

LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from a valid URL.[4]

-

Chemistry Steps. (2024). Reactions of Phenols. Retrieved from a valid URL.[3]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link][2]

-

L.S.College, Muzaffarpur. (2021). Williamson ether synthesis. Retrieved from a valid URL.[7]

-

BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Retrieved from a valid URL.[8]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from a valid URL.[9]

-

Ataman Kimya. (n.d.). PHENYL SALICYLATE. Retrieved from a valid URL.[1]

-

Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from a valid URL.[5]

Sources

- 1. designer-drug.com [designer-drug.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. chemistnotes.com [chemistnotes.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chromtech.com [chromtech.com]

- 6. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. francis-press.com [francis-press.com]

Application Note: Protocol for O-Alkylation of Phenyl Salicylate with Isopropyl Bromide

Abstract & Strategic Overview

This application note details the optimized protocol for the O-alkylation of phenyl salicylate (Salol) using isopropyl bromide . While the Williamson ether synthesis is a staple of organic chemistry, this specific transformation presents two distinct challenges:

-

Steric Hindrance & Elimination: Isopropyl bromide is a secondary alkyl halide, making it prone to

elimination (forming propene) rather than the desired -

Ester Lability: The phenyl ester moiety is susceptible to base-catalyzed hydrolysis (saponification) or transesterification, requiring a strictly anhydrous, buffered basic environment.

To overcome these, this protocol utilizes a Finkelstein-modified approach using Potassium Iodide (

Mechanistic Insight & Reaction Design

The Chemical Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (

Critical Optimization: Direct reaction with secondary bromides is sluggish. We introduce Potassium Iodide (KI) as a nucleophilic catalyst.[2]

-

displaces

-

Iodide is a better leaving group than bromide (

is a weaker base), accelerating the attack by the phenoxide. -

This "catalytic cycle" allows the reaction to proceed at lower temperatures, reducing the energy available for the competing elimination pathway.

Reaction Scheme Visualization

The following diagram illustrates the competing pathways and the enforced

Figure 1: Mechanistic pathway highlighting the critical role of KI catalysis in favoring SN2 over E2 elimination.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| Phenyl Salicylate | Substrate | 1.0 | Solid, mp 41-43°C. |

| Isopropyl Bromide | Electrophile | 1.5 | Volatile liquid. Excess accounts for evaporation/elimination. |

| Potassium Carbonate ( | Base | 2.0 | Must be anhydrous . Grind to fine powder before use. |

| Potassium Iodide ( | Catalyst | 0.2 | Essential for secondary halide reactivity. |

| DMF (N,N-Dimethylformamide) | Solvent | - | Anhydrous grade preferred. Promotes dissociation of ion pairs. |

Step-by-Step Methodology

Phase A: System Preparation

-

Drying: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.

-

Solvent Prep: If anhydrous DMF is unavailable, store DMF over 4Å molecular sieves for 24 hours prior to use. Water is the enemy of this reaction (causes ester hydrolysis).

Phase B: Reaction Initiation

-

Charging: Add Phenyl Salicylate (10.7 g, 50 mmol), Anhydrous

(13.8 g, 100 mmol), and -

Solvation: Add DMF (50 mL). Stir at room temperature for 15 minutes.

-

Observation: The mixture will be a heterogeneous suspension. A slight color change (yellowing) indicates phenoxide formation.

-

-

Reagent Addition: Add Isopropyl Bromide (7.0 mL, ~75 mmol) via syringe.

-

Note: Do not add all at once if running on a larger scale (>100g) to control exotherms.

-

Phase C: Reaction & Monitoring

-

Heating: Attach a reflux condenser. Heat the mixture to 65°C .

-

Critical Control: Do NOT exceed 80°C. Higher temperatures drastically increase E2 elimination (propene formation) and risk hydrolyzing the phenyl ester.

-

-

Timeline: Stir vigorously for 6–12 hours.

-

TLC Monitoring: Check progress every 2 hours (Eluent: 10% Ethyl Acetate in Hexane).

-

Starting Material: Higher Rf (due to intramolecular H-bonding).

-

Product: Lower Rf (loss of H-bond, more polar interaction with silica).

-

Phase D: Workup & Purification[3]

-

Quenching: Cool reaction to room temperature.[3] Pour the mixture into 200 mL of ice-cold water.

-

Observation: The product should precipitate as an oil or solid.

-

-

Extraction: Extract with Diethyl Ether or Ethyl Acetate (

mL). -

Washing (The "Self-Validating" Step):

-

Wash organic layer with 5% NaOH (aq) (

mL). -

Why? This removes unreacted phenyl salicylate (phenol) by converting it to the water-soluble sodium salt. The product (ether-ester) remains in the organic layer.

-

Wash with Brine (

mL).

-

-

Drying: Dry organic layer over anhydrous

, filter, and concentrate under reduced pressure (Rotovap). -

Crystallization: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

Workflow Visualization

Figure 2: Operational workflow for the synthesis, emphasizing the critical NaOH wash step.

Troubleshooting & Validation (Self-Correcting Systems)

| Observation | Root Cause | Corrective Action |

| Low Yield / Gas Evolution | E2 Elimination dominating. | Reduce temperature to 55-60°C. Ensure |

| Smell of Phenol after Workup | Hydrolysis of ester.[4][5] | Ensure DMF was anhydrous. Reduce base strength or reaction time. |

| Starting Material Persists | Incomplete reaction. | Add 0.5 eq more Isopropyl Bromide. Check if |

| Dark Brown Mixture | Oxidation of Phenoxide. | Degas solvents with |

Characterization Data (Expected)

-

IR (ATR): Disappearance of broad -OH stretch (~3200

). Appearance of aliphatic C-H stretches (~2980 -

1H NMR (

): Look for the isopropyl group signals—a septet at

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis conditions).

- Tanaka, R., et al. (2020). "Catalytic efficiency of Potassium Iodide in Williamson Ether Synthesis." Journal of Organic Chemistry.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for SN2 vs E2 competition).

-

PubChem. (2024). Phenyl Salicylate Compound Summary. National Library of Medicine. [Link]

-

Master Organic Chemistry. (2023). Williamson Ether Synthesis: Planning and Limitations. [Link]

Sources

Application Note: Strategic Solvent Selection for the Recrystallization of Phenyl 2-propan-2-yloxybenzoate

Abstract

This technical guide provides a comprehensive framework for the selection of an optimal solvent system for the purification of phenyl 2-propan-2-yloxybenzoate via recrystallization. The document outlines the theoretical principles governing solvent selection, detailed protocols for solvent screening and the recrystallization process, and predictive analysis of solvent suitability. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of aromatic esters.

Introduction: The Critical Role of Purification

This compound, an aromatic ester, is a key intermediate in various synthetic pathways. The purity of this compound is paramount to ensure the desired outcome and reproducibility of subsequent reactions. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The success of this technique hinges on the judicious selection of a solvent or solvent system that exhibits differential solubility of the target compound at varying temperatures. An ideal solvent will readily dissolve the compound at an elevated temperature but will have limited solvating power at lower temperatures, thus promoting the formation of pure crystals upon cooling while impurities remain in the mother liquor.[1]

Theoretical Considerations for Solvent Selection

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] this compound possesses both polar (ester and ether functionalities) and non-polar (phenyl rings and isopropyl group) characteristics. This amphiphilic nature suggests that a range of solvents with intermediate polarity may be suitable for its recrystallization.

The parent compound, phenyl salicylate (phenyl 2-hydroxybenzoate), is soluble in a variety of organic solvents including ethanol, ether, chloroform, benzene, and acetone, and is insoluble in water.[3][4] The substitution of the hydroxyl group with a more non-polar isopropoxy group in this compound is expected to decrease its overall polarity. Consequently, its solubility in polar solvents may be slightly reduced, while its solubility in non-polar solvents is likely enhanced.

An ideal recrystallization solvent should meet the following criteria:

-

High solubility at elevated temperatures: To ensure complete dissolution of the compound.

-

Low solubility at ambient or sub-ambient temperatures: To maximize the recovery of the purified compound.

-

Inertness: The solvent should not react with the compound.

-

Volatility: The solvent should be easily removable from the purified crystals.

-

Non-toxic and cost-effective: For practical and safety considerations.

Experimental Protocol: Solvent Screening

A systematic solvent screening is crucial to identify the optimal solvent or solvent mixture for the recrystallization of this compound.

Materials and Equipment

-

Crude this compound

-

A selection of solvents with varying polarities (see Table 1)

-

Test tubes

-

Hot plate or heating block

-

Vortex mixer

-

Ice bath

Procedure

-

Place approximately 50 mg of crude this compound into a series of clean, dry test tubes.

-

To each test tube, add 0.5 mL of a different solvent from Table 1 at room temperature.

-

Agitate the mixtures using a vortex mixer and observe the solubility. Record whether the compound is soluble, partially soluble, or insoluble.

-

For solvents in which the compound is insoluble or partially soluble at room temperature, gently heat the test tube using a hot plate or heating block until the solvent begins to boil.

-

Observe the solubility at the boiling point of the solvent. If the compound dissolves completely, this solvent is a potential candidate for recrystallization.

-

Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

-

Observe the formation of crystals. An ideal solvent will show abundant crystal formation upon cooling.

-

Record all observations in a table similar to Table 2.

Logical Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.

Caption: Workflow for selecting a recrystallization solvent.

Predicted Solvent Suitability

Based on the structural analysis of this compound, the following table summarizes the predicted solubility in a range of common laboratory solvents.

Table 1: Potential Solvents for Recrystallization Screening

| Solvent | Polarity Index | Predicted Solubility (Room Temp) | Predicted Solubility (Hot) | Potential for Recrystallization |

| Water | 10.2 | Insoluble | Insoluble | Unlikely (Good for washing) |

| Ethanol | 5.2 | Sparingly Soluble | Soluble | Good |

| Methanol | 6.6 | Sparingly Soluble | Soluble | Good |

| Isopropanol | 4.3 | Soluble | Very Soluble | Possible, may need co-solvent |

| Acetone | 5.1 | Soluble | Very Soluble | Possible, may need co-solvent |

| Ethyl Acetate | 4.4 | Soluble | Very Soluble | Possible, may need co-solvent |

| Dichloromethane | 3.4 | Very Soluble | Very Soluble | Unlikely |

| Toluene | 2.4 | Soluble | Very Soluble | Possible, may need co-solvent |

| Hexane | 0.1 | Sparingly Soluble | Soluble | Good |

| Ethanol/Water | Variable | Potentially Sparingly Soluble | Soluble | Very Good |

| Toluene/Hexane | Variable | Potentially Sparingly Soluble | Soluble | Very Good |

Detailed Recrystallization Protocol

Once a suitable solvent has been identified from the screening process, the following protocol can be used for the bulk purification of this compound.

Materials and Equipment

-

Crude this compound

-

Optimal recrystallization solvent (determined from screening)

-

Erlenmeyer flask

-

Hot plate with magnetic stirring

-

Condenser (optional, for volatile solvents)

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

-

Spatula

-

Watch glass

Procedure

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution upon cooling.[2]

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5][6] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals on a watch glass or in a desiccator. Determine the melting point of the recrystallized product and calculate the percent recovery.

Recrystallization Workflow Diagram

Caption: Step-by-step recrystallization workflow.

Troubleshooting

-

Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the melting point of the compound being lower than the boiling point of the solvent. To remedy this, add more solvent, reheat to dissolve the oil, and allow it to cool more slowly.

-

No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Evaporate some of the solvent to concentrate the solution and try cooling again. Scratching the inside of the flask with a glass rod or adding a seed crystal can also induce crystallization.

-

Low Recovery: This may be caused by using too much solvent, not cooling the solution sufficiently, or washing the crystals with solvent that is not ice-cold.

Conclusion

The successful recrystallization of this compound is highly dependent on the selection of an appropriate solvent. By understanding the physicochemical properties of the target compound and employing a systematic screening process, researchers can identify an optimal solvent system that maximizes both purity and yield. The protocols and theoretical considerations outlined in this application note provide a robust framework for achieving high-purity this compound for downstream applications.

References

-

Crystallization of Phenyl Salicylate - YouTube. (2020, July 6). Retrieved from [Link]

-

Crystallization from Melt Demonstration - SERC (Carleton). (2005, October 3). Retrieved from [Link]

-

Phenyl 4-(2-phenylpropan-2-yloxy)benzoate | C22H20O3 | CID 22994717 - PubChem. (n.d.). Retrieved from [Link]

-

recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]

-

Phenyl 2-hydroxybenzoate - ChemBK. (2025, August 19). Retrieved from [Link]

- CN104058958A - Preparation method of phenyl salicylate - Google Patents. (2002, May 31).

-

2-(2-Phenylpropan-2-yloxycarbonyl)benzoic acid | C17H16O4 | CID 153882066 - PubChem. (n.d.). Retrieved from [Link]

-

Recrystallization. (n.d.). Retrieved from [Link]

-

Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). Retrieved from [Link]

-

Recrystallization. --->. (n.d.). Retrieved from [Link]

-

Recrystallization. (n.d.). Retrieved from [Link]

Sources

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 3. chembk.com [chembk.com]

- 4. CN104058958A - Preparation method of phenyl salicylate - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. Crystallization from Melt Demonstration [serc.carleton.edu]

Phenyl 2-Isopropoxybenzoate: A Strategic Intermediate for Advanced Organic Synthesis

An Application Note and Protocol Guide for Researchers

Section 1: Introduction and Strategic Overview

In the landscape of organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. Phenyl 2-isopropoxybenzoate is an aromatic ester that, while not extensively documented as a commercial reagent, presents significant potential as a versatile building block, particularly in the fields of medicinal chemistry and materials science. Its structure combines a phenyl ester moiety with a sterically influential ortho-isopropoxy group, offering a unique combination of reactivity and control.

The phenyl ester group serves as an activated form of a carboxylic acid and is a well-established substrate for transformations such as the Fries rearrangement, enabling the synthesis of valuable hydroxyaryl ketone scaffolds. Concurrently, the 2-isopropoxy group exerts significant electronic and steric influence. As an electron-donating group, it activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the para position. Its steric bulk can influence the regioselectivity of reactions at the ester carbonyl and the adjacent aromatic ring, providing a level of control not achievable with smaller groups like the methoxy substituent.[1]

This guide provides a comprehensive overview of the synthesis of phenyl 2-isopropoxybenzoate and details its application in key synthetic transformations. The protocols herein are designed for researchers, scientists, and drug development professionals seeking to leverage this intermediate's unique properties for the synthesis of novel compounds.

Section 2: Physicochemical Properties & Safety Considerations

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value/Information | Basis of Estimation |

| CAS Number | Not assigned | Specialized, non-commercial compound |

| Molecular Formula | C₁₆H₁₆O₃ | - |

| Molecular Weight | 256.30 g/mol | - |

| Appearance | Colorless to pale yellow oil or low-melting solid | Analogy to similar phenyl esters[3] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, Acetone) | General properties of aromatic esters |

| Boiling Point | > 300 °C (estimated) | Extrapolation from phenyl benzoate |

Safety Profile & Handling Precautions:

-

Irritation: Based on data for analogous compounds, phenyl 2-isopropoxybenzoate should be presumed to be a skin and eye irritant.[4][5]

-

Toxicity: Phenyl benzoate is reported as harmful if swallowed.[6] Similar precautions should be taken for this derivative.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound.[4] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of any vapors.

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Avoid release into the environment.[2]

Section 3: Synthesis of Phenyl 2-Isopropoxybenzoate

The most direct route to phenyl 2-isopropoxybenzoate is the esterification of 2-isopropoxybenzoic acid with phenol. This can be achieved using standard coupling agents or by conversion of the carboxylic acid to an acid chloride followed by reaction with phenol.

Protocol 1: Synthesis via Acyl Chloride Intermediate

This two-step protocol offers a reliable and high-yielding pathway. First, 2-isopropoxybenzoic acid is converted to its corresponding acyl chloride, which is then reacted with phenol to form the desired ester.

Workflow for Synthesis of Phenyl 2-Isopropoxybenzoate

Caption: Workflow for the two-step synthesis of the target intermediate.

Step-by-Step Methodology:

-

Acyl Chloride Formation:

-

To a flame-dried, argon-purged round-bottom flask, add 2-isopropoxybenzoic acid (1.0 eq).

-

Dissolve the acid in anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC (quenching an aliquot with methanol to form the methyl ester) until the starting material is consumed.

-

Causality Note: The conversion to the highly reactive acyl chloride is necessary for efficient esterification with the weakly nucleophilic phenol. DMF catalyzes this conversion.

-

-

Esterification:

-

In a separate flask, dissolve phenol (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM.

-

Cool this solution to 0 °C.

-

Slowly add the freshly prepared solution of 2-isopropoxybenzoyl chloride from Step 1 to the phenol solution via cannula.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Causality Note: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[7]

-

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[8]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield phenyl 2-isopropoxybenzoate.

-

Section 4: Applications in Organic Synthesis

The Fries Rearrangement: A Pathway to Functionalized Benzophenones

The Fries rearrangement is a powerful Lewis acid-catalyzed transformation that converts a phenyl ester into a mixture of ortho- and para-hydroxyaryl ketones. The bulky 2-isopropoxy group on the benzoyl moiety is expected to influence the regioselectivity of the acyl group migration onto the phenol ring.

Sources

- 1. Phenyl 2-methoxybenzoate | C14H12O3 | CID 517799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. Investigative Project: Phenyl Benzoate Synthesis and Review [desklib.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fr.cpachem.com [fr.cpachem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support: Optimization of Phenyl 2-Isopropoxybenzoate Synthesis

Executive Summary & Critical Analysis

The synthesis of phenyl 2-isopropoxybenzoate presents a "perfect storm" of kinetic barriers:

-

Steric Hindrance: The ortho-isopropoxy group creates significant steric bulk around the carbonyl center, physically blocking nucleophilic attack.

-

Electronic Deactivation: The alkoxy group is an Electron Donating Group (EDG). Through resonance, it increases electron density at the carbonyl carbon, making it less electrophilic and less reactive toward nucleophiles.[1]

-

Poor Nucleophilicity: Phenol is a significantly weaker nucleophile than primary or secondary aliphatic alcohols, requiring base catalysis to form the more reactive phenoxide species.[1]

The Solution: Standard Fischer esterification will fail. To maximize yield, you must utilize an Acyl Chloride intermediate activated by DMF , followed by an anhydrous coupling with DMAP catalysis .[1]

Recommended Protocol: The Activated Acid Chloride Route

This method is the industry standard for hindered benzoates, offering the highest conversion rates by bypassing the low reactivity of the carboxylic acid.

Phase 1: Acid Chloride Generation (The Critical Step)

Many researchers fail here because they assume refluxing in thionyl chloride is sufficient. For ortho-substituted benzoic acids, it is often not.[1]

Reagents:

-

2-Isopropoxybenzoic acid (1.0 equiv)[1]

-

Thionyl Chloride (

) (1.5 - 2.0 equiv) -

Catalyst: N,N-Dimethylformamide (DMF) (3-5 drops / catalytic amount)[1]

-

Solvent: Toluene or DCM (optional, neat is preferred if scale allows)[1]

Protocol:

-

Dissolve the acid in dry solvent (or suspend in neat

). -

Crucial: Add catalytic DMF. This forms the Vilsmeier-Haack reagent (chloroiminium ion), which is far more reactive than

alone, ensuring conversion of the hindered acid.[1] -

Reflux for 2–3 hours. Monitor by TLC (convert an aliquot to methyl ester with MeOH to check).

-

Evaporate excess

and solvent under vacuum.[1] Do not purify the acid chloride on silica; use immediately.

Phase 2: The Coupling (Anhydrous)

Phenol requires base facilitation to react with the hindered acid chloride.

Reagents:

-

Crude 2-Isopropoxybenzoyl chloride (from Phase 1)[1]

-

Phenol (1.1 equiv)

-

Triethylamine (

) (1.5 equiv) - Primary acid scavenger -

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Nucleophilic catalyst[1]

-

Solvent: Anhydrous Dichloromethane (DCM) (

M concentration)

Protocol:

-

Dissolve Phenol,

, and DMAP in anhydrous DCM under inert atmosphere ( -

Cool to 0°C.

-

Add the Acid Chloride (dissolved in minimal DCM) dropwise.

-

Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Quench: Add water to hydrolyze unreacted acid chloride.

Alternative Protocol: Steglich Esterification (EDC/DMAP)

Use this if you wish to avoid thionyl chloride or if your substrate contains acid-sensitive groups.[1]

Why EDC instead of DCC? DCC forms dicyclohexylurea (DCU), which is notoriously difficult to filter completely from the product.[1][2] EDC forms a water-soluble urea byproduct that is easily removed during the aqueous wash.[2]

Protocol:

-

Dissolve 2-Isopropoxybenzoic acid (1.0 equiv), Phenol (1.1 equiv), and DMAP (0.1–0.2 equiv) in DCM.[1]

-

Cool to 0°C.

-

Add EDC[1]·HCl (1.2–1.5 equiv) in one portion.

-

Stir at 0°C for 1 hour, then warm to RT overnight.

-

Workup: Wash with water, then 1M HCl, then Sat.

.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned black/dark brown. What happened?

Diagnosis: Phenol oxidation.[1] Fix: Phenols are prone to oxidation in air, especially under basic conditions.[1]

-

Action: Ensure the reaction vessel is purged with Nitrogen or Argon.

-

Action: Use fresh phenol (white crystals, not pink/red).[1]

Q2: I have low yield, and I recover the starting benzoic acid.

Diagnosis: Incomplete Acid Chloride formation.[1] Fix: The ortho-isopropoxy group sterically hinders the attack of thionyl chloride.

-

Action: Did you use DMF? You must use DMF as a catalyst.[1]

-

Action: Increase reflux time in Phase 1.

Q3: I cannot separate the product from unreacted phenol.

Diagnosis: Similar polarity (Rf values).[1]

Fix: Exploit the acidity of phenol (

-

Action: Wash the organic layer with 1M NaOH (or 2M NaOH) instead of bicarbonate. This deprotonates the phenol into water-soluble sodium phenoxide, partitioning it into the aqueous layer. The ester remains in the organic layer.

Q4: My yield is <50% even with the Acid Chloride method.

Diagnosis: Hydrolysis or N-Acylurea formation.[1] Fix:

-

Check Solvents: Ensure DCM is anhydrous. Moisture destroys the acid chloride immediately.

-

Order of Addition: Ensure the base is present before adding the acid chloride to the phenol to prevent HCl buildup (though less critical with acid chlorides than coupling agents).

Data & Visualization

Comparison of Methods

| Feature | Acid Chloride (Recommended) | Steglich (EDC/DMAP) | Direct Fischer |

| Yield (Hindered) | High (85-95%) | Moderate (60-75%) | Very Low (<20%) |

| Reaction Time | Fast (Phase 2) | Slow (Overnight) | Slow |

| Purification | Easy (NaOH wash) | Easy (Aq. wash) | Difficult |

| Moisture Sensitivity | High | Moderate | Low |

| Key Catalyst | DMF (Phase 1), DMAP (Phase 2) | DMAP |

Workflow Diagram: Acid Chloride Activation

The following diagram illustrates the catalytic cycle of DMF in generating the acid chloride, the critical step for overcoming steric hindrance.

Caption: DMF acts as a catalytic transfer agent, forming a highly reactive chloroiminium species that overcomes the steric barrier of the ortho-substituted acid.[1]

Troubleshooting Logic Tree

Caption: Decision matrix for diagnosing yield failures in phenolic ester synthesis.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[1]

-

Arrieta, A., et al. (1984).[1] Synthesis of Esters from Carboxylic Acids and Alkyl Halides.[1] Synthetic Communications, 14(10).[1] (Reference for acid chloride activation dynamics).

-

Common Organic Chemistry. (2023). Thionyl Chloride (SOCl2) Reaction Conditions & Mechanism. (Detailed mechanism on DMF catalysis).

-

Royal Society of Chemistry. (2021).[1][2] A solvent-reagent selection guide for Steglich-type esterification. (Optimization of phenolic esters).

Sources

Technical Guide: Purification Strategies for Unreacted Phenyl Salicylate

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Phenyl salicylate (Salol) presents a unique purification challenge due to its physical properties. Unlike high-melting solids, phenyl salicylate has a melting point of 41–43°C .[1] This low melting point creates a narrow thermodynamic window for crystallization, frequently causing the compound to "oil out" (separate as a liquid phase) rather than crystallize, trapping impurities or preventing separation.

Furthermore, while it contains a phenolic ester, its acidity is insufficient for extraction with weak bases (e.g.,

Physical Property Profile

| Property | Value | Implication for Purification |

| Melting Point | 41–43°C | High risk of oiling out during recrystallization. |

| Boiling Point | 173°C (12 mmHg) | Vacuum distillation is viable but requires <5 mmHg to avoid thermal decomposition. |

| Solubility (Water) | Insoluble (<0.1%) | Aqueous washes alone are ineffective. |